Aguerin B

Description

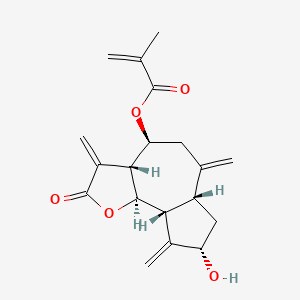

Structure

3D Structure

Properties

CAS No. |

68370-45-6 |

|---|---|

Molecular Formula |

C19H22O5 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H22O5/c1-8(2)18(21)23-14-6-9(3)12-7-13(20)10(4)15(12)17-16(14)11(5)19(22)24-17/h12-17,20H,1,3-7H2,2H3/t12-,13-,14-,15-,16+,17+/m0/s1 |

InChI Key |

ZGDWDAMVZDRRQA-NQLMQOPMSA-N |

SMILES |

CC(=C)C(=O)OC1CC(=C)C2CC(C(=C)C2C3C1C(=C)C(=O)O3)O |

Isomeric SMILES |

CC(=C)C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H](C(=C)[C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)O |

Canonical SMILES |

CC(=C)C(=O)OC1CC(=C)C2CC(C(=C)C2C3C1C(=C)C(=O)O3)O |

Synonyms |

aguerin B |

Origin of Product |

United States |

Structural Elucidation and Advanced Structural Characterization of Aguerin B

Detailed Description of Core Azulene (B44059) and Furan (B31954) Ring Fusion

The core structure of Aguerin B involves the fusion of an azulene system with a furan ring. ontosight.ai Azulene is a bicyclic aromatic organic compound consisting of a five-membered ring fused to a seven-membered ring. wikipedia.orgnih.gov It is an isomer of naphthalene (B1677914) but, unlike naphthalene, possesses a significant dipole moment due to its structure being viewed as a fusion of a 6π-electron cyclopentadienyl (B1206354) anion and a 6π-electron tropylium (B1234903) cation. wikipedia.orgstackexchange.com This polarity influences its reactivity, with the seven-membered ring being electrophilic and the five-membered ring being nucleophilic. wikipedia.orgstackexchange.com Furan is a five-membered heterocyclic aromatic ring containing one oxygen atom. nih.gov In Aguerin B, the azulene and furan rings are fused in a specific arrangement, denoted as azuleno[4,5-b]furan. ontosight.ainih.gov The "dodecahydro" prefix in its chemical name indicates the presence of saturated carbons within the azulene system. ontosight.ainih.gov

Identification and Configurational Assignment of Key Functional Groups (e.g., Hydroxy, Methylene (B1212753), Ester)

Aguerin B contains several key functional groups, including hydroxyl, methylene, and ester groups. ontosight.ai The systematic IUPAC name provides details about the positions and configurations of these groups: [(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate. nih.gov

Hydroxyl Group: A hydroxyl (-OH) group is located at the C-8 position with (8S) configuration. nih.gov

Methylene Groups: Aguerin B features three exocyclic methylene (=CH₂) groups. These are located at positions 3, 6, and 9. nih.gov The term "trimethylidene" in the name reflects the presence of these three methylene units. nih.gov

Ester Group: An ester functional group is present, formed between a hydroxyl group on the azulenofuran core and 2-methylprop-2-enoic acid (methacrylic acid). nih.gov The ester linkage is at the C-4 position of the azulenofuran system, with the (4S) configuration at this chiral center. nih.gov

The stereochemistry at various positions (3aR, 4S, 6aR, 8S, 9aR, 9bR) is explicitly defined in the IUPAC name, indicating the specific three-dimensional arrangement of the atoms and functional groups in the molecule. nih.gov Spectroscopic methods such as 1D and 2D NMR, along with HRMS analysis, are crucial for the detailed structural elucidation and assignment of configuration in complex natural products like sesquiterpene lactones. clockss.orgnih.gov

Influence of the α-Methylene-γ-Lactone Moiety on Reactivity and Biological Function

Aguerin B contains an α-methylene-γ-lactone moiety as part of its structure. ontosight.ainih.gov This functional group, characterized by an exocyclic double bond conjugated to a carbonyl group within a five-membered lactone ring, is a common feature in many biologically active sesquiterpene lactones. researchgate.netmdpi.comrsc.org

The α-methylene-γ-lactone group is known for its high reactivity, primarily acting as a Michael acceptor. researchgate.netrsc.orgnih.gov This electrophilic property allows it to react covalently with nucleophilic groups, particularly thiol (-SH) groups in cysteine residues of proteins, through a Michael addition reaction. researchgate.netmdpi.comrsc.orgnih.govnih.govrsc.org It can also react with amino groups in proteins. nih.gov

This reactivity is considered a key factor in the diverse biological activities observed for many sesquiterpene lactones, including anti-inflammatory, antimicrobial, and cytotoxic/anticancer effects. researchgate.netmdpi.comrsc.orgnih.govresearchgate.net The alkylation of cellular proteins can modulate their function, thereby affecting various cellular processes such as gene expression, protein production, and metabolic pathways. rsc.orgrsc.org For instance, the α-methylene-γ-lactone moiety has been implicated in the inhibition of NF-κB and STAT3 signaling pathways, which are involved in inflammation and cancer. researchgate.netmdpi.commdpi.com Studies have shown that the presence of this moiety is crucial for the pro-apoptotic activity of some sesquiterpene lactones, including Aguerin B, in certain cancer cell lines. mdpi.com

The α-methylene-γ-lactone moiety can also exhibit photoreactivity, reacting with molecules like thymidine (B127349) through [2+2] photoadditions. nih.govvulcanchem.com

Structural Correlations with Related Sesquiterpene Lactones

Aguerin B belongs to the class of sesquiterpene lactones, which are a large and structurally diverse group of natural compounds primarily found in plants, particularly in the Asteraceae family. researchgate.netrsc.orgnih.govmdpi.comwikipedia.org Sesquiterpene lactones are characterized by a 15-carbon skeleton derived from three isoprene (B109036) units and the presence of a lactone ring. researchgate.netmdpi.comwikipedia.org

Sesquiterpene lactones are broadly classified into several main types based on their carbocyclic skeleton, including germacranolides, guaianolides, eudesmanolides, and pseudoguaianolides. mdpi.comwikipedia.orgresearchgate.net Aguerin B is described as a guaiane-type sesquiterpene lactone. clockss.org Guaianolides are characterized by an azulene skeleton. wikipedia.orgresearchgate.net

Aguerin B shares structural similarities with other guaiane-type sesquiterpene lactones found in species like Cynara scolymus and Centaurea deflexa, from which it has been isolated. clockss.orguniv-tlemcen.dz Examples of related compounds include cynaropicrin, grosheimin, and dehydrocynaropicrin, which are also guaianolides found in Cynara scolymus. clockss.orgresearchgate.net Aguerin A is another related compound found alongside Aguerin B. clockss.orgknapsackfamily.com These related compounds often share the fundamental guaiane (B1240927) skeleton and may differ in the type, position, and stereochemistry of their functional groups, such as hydroxyl groups, esterifying acids, and the presence or absence of the α-methylene-γ-lactone moiety. Comparing the structures and activities of these related compounds helps in understanding the structure-activity relationships within this class of natural products.

Structural Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₅ | nih.gov |

| Molecular Weight | 330.4 g/mol | nih.gov |

| IUPAC Name | [(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate | nih.gov |

| CAS Number | 68370-45-6 | nih.gov |

| PubChem CID | 155102 | nih.govnih.gov |

| Compound Type | Sesquiterpene Lactone (Guaianolide) | clockss.orgwikipedia.org |

| Key Functional Groups | Hydroxyl, Methylene, Ester, α-Methylene-γ-Lactone | ontosight.ainih.gov |

Biosynthetic Pathways and Natural Production of Aguerin B

Origin and Distribution in Plant Species

Aguerin B has been isolated and identified from several species within the Asteraceae family, highlighting its specific chemotaxonomic significance. Its presence is well-documented in the genera Centaurea and Cynara.

Centaurea : This genus is a significant source of Aguerin B. The compound has been identified in the aerial parts of Centaurea deflexa . researchgate.netnih.govselcuk.edu.tr It has also been isolated from Centaurea behen . nih.gov The Centaurea genus is known for producing a wide array of sesquiterpene lactones, and Aguerin B is a characteristic constituent of certain species. mdpi.com

Cynara : Aguerin B is also a known metabolite in the genus Cynara. It has been isolated from the leaves of the cardoon, Cynara cardunculus , a close relative of the globe artichoke. nih.govresearchgate.netmdpi.com Furthermore, studies have confirmed its presence in the leaves of the globe artichoke, Cynara scolymus , alongside other related guaianolide sesquiterpenes. researchgate.net

The distribution of Aguerin B within these plants is typically in the aerial parts, particularly the leaves, where concentrations of secondary metabolites are often highest.

| Plant Species | Family | Part of Plant | Reference(s) |

| Centaurea deflexa | Asteraceae | Aerial Parts | researchgate.netnih.govselcuk.edu.tr |

| Centaurea behen | Asteraceae | Not Specified | nih.gov |

| Cynara cardunculus | Asteraceae | Leaves | nih.govresearchgate.netmdpi.com |

| Cynara scolymus | Asteraceae | Leaves | researchgate.net |

Proposed Enzymatic Steps and Precursors in De Novo Biosynthesis

While the complete biosynthetic pathway for Aguerin B has not been fully elucidated step-by-step, the general pathway for guaianolide-type sesquiterpene lactones, to which Aguerin B belongs, is understood to originate from the mevalonate pathway in the plant cell's cytoplasm. The biosynthesis is a multi-enzyme process that builds the complex carbocyclic skeleton from simple precursors.

The de novo synthesis begins with the universal precursor for all sesquiterpenoids, Farnesyl Pyrophosphate (FPP) . wikipedia.orgtaylorfrancis.com The proposed key enzymatic steps leading to the guaianolide skeleton are as follows:

Cyclization of FPP : The linear C15 precursor, FPP, undergoes a crucial cyclization step catalyzed by a Germacrene A Synthase (GAS) enzyme. This reaction forms the 10-membered ring of (+)-germacrene A, the first committed intermediate in the biosynthesis of many sesquiterpene lactones. researchgate.netwur.nl

Oxidation of Germacrene A : The (+)-germacrene A molecule is then hydroxylated by a cytochrome P450 enzyme, specifically a Germacrene A Oxidase (GAO) . This oxidation occurs on the isopropenyl side chain, leading to the formation of germacrene A acid. researchgate.netresearchgate.net

Lactone Ring Formation : The germacrene A acid is subsequently hydroxylated at the C6-position. This reaction is catalyzed by Costunolide Synthase (COS) , another cytochrome P450 enzyme. The resulting intermediate then undergoes spontaneous or enzyme-assisted dehydration and cyclization to form the γ-lactone ring, yielding (+)-costunolide. researchgate.netwur.nl (+)-Costunolide is a key germacranolide intermediate that serves as a precursor for a vast array of sesquiterpene lactones. taylorfrancis.com

Formation of the Guaianolide Skeleton : The final steps involve the enzymatic cyclization of the germacranolide precursor, (+)-costunolide, to form the characteristic 5/7 bicyclic carbon framework of the guaianolide skeleton. nih.gov Subsequent enzymatic modifications, such as hydroxylations, acylations, and oxidations, would then tailor the guaianolide core to produce the specific structure of Aguerin B. The exact enzymes and intermediates in these terminal steps to Aguerin B are yet to be definitively identified. researchgate.net

| Precursor/Intermediate | Key Enzyme(s) | Product |

| Farnesyl Pyrophosphate (FPP) | Germacrene A Synthase (GAS) | (+)-Germacrene A |

| (+)-Germacrene A | Germacrene A Oxidase (GAO) | Germacrene A Acid |

| Germacrene A Acid | Costunolide Synthase (COS) | (+)-Costunolide |

| (+)-Costunolide | Various (unconfirmed) | Guaianolide Skeleton -> Aguerin B |

Chemodiversity within Producing Genera and Related Metabolites

The genera Centaurea and Cynara exhibit remarkable chemodiversity, producing a wide range of sesquiterpene lactones with varying carbocyclic skeletons. This chemical diversity is a result of divergent evolutionary pathways branching off from common precursors like (+)-costunolide. Aguerin B is part of a complex mixture of related secondary metabolites.

In the genus Centaurea, sesquiterpene lactones are considered important chemotaxonomic markers. mdpi.com The primary skeletal types found include guaianolides, germacranolides, eudesmanolides, and elemanolides. mdpi.com In species where Aguerin B is found, other related compounds are often co-isolated. For instance, phytochemical investigation of Centaurea deflexa revealed the presence of other sesquiterpene lactones, flavonoids, phenolic acids, and lignans. nih.gov In Centaurea behen, Aguerin B is found alongside cynaropicrin.

Similarly, Cynara species are rich sources of bioactive sesquiterpene lactones. In Cynara cardunculus, Aguerin B is found in conjunction with other structurally similar guaianolides, most notably cynaropicrin and grosheimin . nih.govresearchgate.net Other related compounds isolated from this species include dehydromelitensin and 8α-acetoxyzaluzanin C. researchgate.net This co-occurrence suggests a shared biosynthetic origin and highlights the metabolic capacity of these plants to generate a suite of related defensive compounds.

Molecular and Cellular Mechanisms of Aguerin B Action: in Vitro Perspectives

Induction of Programmed Cell Death Pathways

Programmed cell death, particularly apoptosis, is a key target for many anticancer agents. Research indicates that Aguerin B can trigger apoptotic processes in various cancer cell types.

Apoptosis Induction in Malignant Cell Lines

Aguerin B has been shown to induce apoptotic cell death in human pancreatic (MIA, PaCa-2) and colon cancer (COLO320) cells. researchgate.net Compared to vehicle-treated cells, Aguerin B demonstrated a greater amount of apoptotic cells. mdpi.com Studies have also indicated that Aguerin B can induce apoptosis in human breast cancer cell lines. researchgate.net The induction of apoptosis by sesquiterpene lactones in various cancer cell lines has been associated with a cascade of events, including reduced glutathione (B108866) (GSH) depletion, reactive oxygen species (ROS) generation, mitochondrial transmembrane potential dissipation, cytochrome c release, and activation of caspases, specifically caspase 9 and 3. researchgate.net

Regulatory Role of the α-Methylene-γ-Lactone Ring in Apoptosis

The α-methylene-γ-lactone ring is a characteristic structural feature of many sesquiterpene lactones and is considered crucial for their cytotoxic and proapoptotic effects. researchgate.netresearchgate.net Investigations comparing Aguerin B to a newly identified 15-nor-guaianolide, which lacks the α-methylene-γ-lactone ring, demonstrated that only Aguerin B induced apoptotic cell death. researchgate.netmdpi.comnih.gov This finding ratifies the role of the α-methylene-γ-lactone ring as a pro-apoptotic moiety. researchgate.netmdpi.comnih.gov It is suggested that this functional group reacts with biological nucleophiles, such as thiol residues, through a Michael-type addition, which is believed to be key to the cytotoxic function of sesquiterpene lactones. researchgate.netresearchgate.netstcloudstate.edu

Modulation of Intracellular Signal Transduction Cascades

Aguerin B has been reported to modulate several intracellular signaling pathways that are frequently dysregulated in cancer, influencing cell survival, proliferation, and other malignant phenotypes.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The NF-κB signaling pathway plays a critical role in inflammation, immune responses, and cell survival, and its aberrant activation is frequently observed in many cancers. nih.govwikipedia.org Aguerin B has been identified as a modulator of the NF-κB pathway. mdpi.comresearchgate.net Inhibition of NF-κB can suppress the migration and invasion of various cancer cells and induce apoptosis. frontiersin.org While the specific mechanism of Aguerin B's interaction with the NF-κB pathway requires further detailed study, its ability to modulate this pathway suggests a potential mechanism for its anti-proliferative and pro-apoptotic effects. mdpi.comresearchgate.netfrontiersin.org

Phosphoinositide 3-Kinase (PI3K) Pathway Downregulation

The PI3K/Akt signaling pathway is a key regulator of cellular processes including growth, proliferation, and survival, and is frequently hyperactivated in human cancers. mdpi.comresearchgate.net Aguerin B has been shown to modulate the PI3K pathway. mdpi.comresearchgate.net Downregulation of the PI3K/Akt pathway can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. mdpi.combiorxiv.org While specific data on how Aguerin B downregulates this pathway is limited in the provided context, its reported modulation of PI3K suggests it may interfere with this pro-survival signaling cascade. mdpi.comresearchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Aguerin B | 155102 nih.gov |

Interactive Data Table Example (Illustrative based on search findings):

While specific numerical data for Aguerin B's effects on all mentioned pathways across various cell lines is not comprehensively available in the provided snippets to create a detailed interactive table, the following structure illustrates how such data could be presented if available:

| Cell Line | Effect on Apoptosis | Effect on NF-κB Activity | Effect on PI3K Activity | Effect on MAPK Activity | Key Findings (e.g., IC50, specific protein changes) |

| Human Pancreatic Cancer (MIA, PaCa-2) | Induces apoptosis researchgate.net | Modulates mdpi.comresearchgate.net | Modulates mdpi.comresearchgate.net | Modulates mdpi.comresearchgate.net | Greater amount of apoptotic cells compared to vehicle mdpi.com. |

| Human Colon Cancer (COLO320) | Induces apoptosis researchgate.net | Modulates mdpi.comresearchgate.net | Modulates mdpi.comresearchgate.net | Modulates mdpi.comresearchgate.net | |

| Human Breast Cancer | Induces apoptosis researchgate.net | Modulates mdpi.comresearchgate.net | Modulates mdpi.comresearchgate.net | Modulates mdpi.comresearchgate.net | Significantly inhibited cell growth mdpi.com. |

Regulation of Gene Expression and Transcriptional Factors

Investigations into the impact of Aguerin B on gene expression have revealed its ability to influence the transcriptional levels of several important factors. These effects suggest a role for Aguerin B in altering cellular behavior by modifying the genetic programs that govern it.

Aguerin B has been shown to downregulate the transcriptional levels of Hypoxia-Inducible Factor 1-alpha (Hif-1α) in vitro when applied at its IC50 concentration researchgate.net. Hif-1α is a crucial transcription factor that plays a central role in cellular response to hypoxia, regulating the expression of genes involved in angiogenesis, glucose metabolism, cell survival, and proliferation nih.govmdpi.com. Under hypoxic conditions, Hif-1α typically accumulates and promotes the transcription of target genes by binding to hypoxia response elements (HREs) in their promoter regions nih.gov. The observed downregulation of Hif-1α transcriptional levels by Aguerin B suggests that the compound may interfere with the cellular adaptation to low oxygen environments and potentially impact downstream processes regulated by Hif-1α. This downregulation can occur through various mechanisms, including affecting protein stability or nuclear translocation oncotarget.com.

In vitro studies have demonstrated that Aguerin B, at its IC50 concentration, downregulates the transcriptional levels of both Rac-1 and Pak-1 researchgate.net. Rac-1 is a member of the Rho family of GTPases, known for its critical involvement in regulating diverse cellular processes such as cell migration, proliferation, and survival mdpi.comoncotarget.com. Pak-1 (p21-activated kinase 1) is a key downstream effector of Rac-1, and the Rac-1/Pak-1 signaling pathway is integral to cytoskeleton reorganization, which is essential for cell migration and invasion frontiersin.org. Aberrant activation of Rac-1 and its downstream effectors like Pak-1 has been observed in various cancer types and is linked to uncontrolled proliferation, invasion, and metastasis mdpi.comoncotarget.com. The downregulation of Rac-1 and Pak-1 transcriptional levels by Aguerin B suggests a potential mechanism by which the compound could interfere with these critical signaling cascades, thereby impacting cellular motility and growth.

Aguerin B has been found to suppress the transcriptional levels of Zeb-1 when tested at its IC50 concentration in vitro researchgate.net. Zeb-1 (Zinc finger E-box-binding homeobox 1) is a transcriptional repressor that plays a significant role in the epithelial-mesenchymal transition (EMT) pnas.orgmdpi.com. EMT is a biological process crucial for embryonic development and wound healing, but its aberrant activation is frequently associated with tumor progression, invasion, and metastasis pnas.orgnih.gov. Zeb-1 functions by repressing the transcription of epithelial genes, such as E-cadherin, and activating mesenchymal genes, leading to a loss of cell-cell adhesion and increased cell motility mdpi.comnih.gov. The suppression of Zeb-1 transcriptional levels by Aguerin B indicates that the compound may have the capacity to inhibit EMT, potentially limiting the invasive and migratory capabilities of cells in vitro.

Mechanisms of Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in various physiological and pathological conditions, including tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. In vitro studies provide valuable insights into how compounds can interfere with the cellular processes required for blood vessel formation.

Endothelial cell proliferation is a fundamental step in the angiogenic process, where endothelial cells multiply to form new capillaries haematologica.orgmdpi.com. Various factors, such as vascular endothelial growth factor (VEGF), stimulate endothelial cell proliferation in vitro oncotarget.comaacrjournals.org. Inhibition of endothelial cell proliferation is a direct way to impede angiogenesis plos.org. While direct data on Aguerin B's effect on endothelial cell proliferation was not explicitly found, the downregulation of Hif-1α by Aguerin B researchgate.net is significant because Hif-1α is known to upregulate VEGF expression mdpi.complos.org, a major driver of endothelial cell proliferation. Therefore, the suppression of Hif-1α by Aguerin B could indirectly lead to reduced endothelial cell proliferation by limiting VEGF availability. Studies using Human Umbilical Vein Endothelial Cells (HUVECs) are commonly employed to assess the effects of compounds on endothelial cell proliferation in vitro oncotarget.comuksh.de.

In ovo Anti-Angiogenic Demonstrations (e.g., CAM assay)

The chick chorioallantoic membrane (CAM) assay is a widely utilized in ovo model for evaluating the angiogenic and anti-angiogenic potential of compounds. waocp.orgnih.govturkjps.orgwaocp.orgbanglajol.info This assay provides a sensitive, simple, and relatively inexpensive in vivo-like environment to observe the effects of test substances on developing blood vessels. waocp.org In the CAM assay, a window is typically made in the eggshell of a fertilized chicken egg after a few days of incubation, exposing the CAM, a highly vascularized extraembryonic membrane. waocp.orgnih.govturkjps.org Test compounds are applied to the CAM, and their effects on blood vessel density, growth, and morphology are subsequently evaluated. waocp.orgnih.govbanglajol.info Anti-angiogenic activity in the CAM assay is often quantified by measuring the inhibition zone of blood vessels or assessing changes in vascular branching points and angiogenic scores. waocp.orgturkjps.orgwaocp.org

Based on the available search results, while Aguerin B has been reported to show potential anti-angiogenic activity researchgate.net, detailed research findings specifically demonstrating its effects in in ovo anti-angiogenic assays, such as the CAM assay, including specific data tables or quantitative results for Aguerin B, were not found within the scope of this search. Studies on other compounds, such as flunarizine, quinine, abscisic acid, and methyl hydroxychalcone, have successfully utilized the CAM assay to demonstrate anti-angiogenic effects. waocp.orgnih.govturkjps.orgwaocp.org

Preclinical Investigations of Aguerin B S Biological Activities

Anticancer Efficacy in Diverse Cellular Models

Aguerin B has demonstrated antiproliferative activity against a range of human cancer cell lines, suggesting a broad spectrum of potential anticancer effects.

Antiproliferative Activity against Pancreatic Cancer Cell Lines (e.g., PANC-1)

Aguerin B has shown antiproliferative activity against human pancreatic cancer cells, including the PANC-1 cell line. Studies have indicated that Aguerin B can induce apoptotic cell death in these cells. wilddata.cnnih.govresearchgate.net The IC50 values obtained for Aguerin B against pancreatic cancer cells have been reported to be significantly lower compared to those obtained with 5-fluorouracil (B62378). nih.govresearchgate.net

Efficacy against Colonic Cancer Cell Lines (e.g., Caco-2)

Investigations have also revealed the efficacy of Aguerin B against human colonic cancer cells, such as Caco-2. Aguerin B has been shown to exhibit antiproliferative activity and induce apoptosis in these cell lines. wilddata.cnresearchgate.net

Growth Inhibition in Human Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, A2780)

Aguerin B has been reported to significantly inhibit the growth of human breast cancer cell lines in vitro. nih.govresearchgate.netmdpi.com This includes activity against lines such as MDA-MB-231 and MCF-7. researchgate.netresearchgate.net While the specific IC50 values for Aguerin B against A2780 cells were not explicitly found in the provided snippets, its activity against other breast cancer lines like MDA-MB-231 and MCF-7 has been documented. researchgate.netresearchgate.netresearchgate.netwikipedia.orgnih.govmdpi.com

Comparative Analysis of Efficacy against Standard Chemotherapeutic Agents (e.g., 5-Fluorouracil)

Comparative studies have indicated that Aguerin B demonstrates a better anti-proliferative effect than 5-fluorouracil (5-FU), a commonly used chemotherapy drug for pancreatic and colorectal cancers. nih.govresearchgate.netwikipedia.orgrsc.orgnih.gov The IC50 values for Aguerin B against pancreatic and colonic cancer cells were found to be significantly lower than those of 5-FU. nih.govresearchgate.net This suggests that a lower concentration of Aguerin B may be required to achieve a similar level of growth inhibition compared to 5-FU in these cell lines. nih.govresearchgate.net

Here is a summary of comparative data based on the search results:

| Cell Line | Aguerin B IC50 | 5-Fluorouracil IC50 | Reference |

| Pancreatic Cancer | Lower | Higher | nih.govresearchgate.net |

| Colonic Cancer | Lower | Higher | nih.govresearchgate.net |

Note: Specific numerical IC50 values for Aguerin B and 5-Fluorouracil across all mentioned cell lines were not consistently available in the provided snippets to create a comprehensive table with numerical data.

Anti-Hyperlipidemic Activity

In addition to its anticancer potential, preclinical investigations have explored Aguerin B's effects on lipid metabolism.

Suppression of Serum Triglyceride Elevation in Preclinical Models

Aguerin B has been found to suppress serum triglyceride elevation in preclinical models. rsc.orgnih.govcabidigitallibrary.orgcapes.gov.brresearchgate.netfrontiersin.org Studies using olive oil-loaded mice, a model for inducing elevated serum triglycerides, demonstrated that Aguerin B was among the active components capable of reducing this elevation. rsc.orgnih.govcabidigitallibrary.orgcapes.gov.brresearchgate.netfrontiersin.org This anti-hyperlipidemic activity is associated with sesquiterpenes found in sources like artichoke leaves. nih.govresearchgate.netekb.eg The presence of specific structural features, such as oxygen functional groups at the 3- and 8-positions and the exo-methylene moiety in the alpha-methylene-gamma-butyrolactone (B1223163) ring, were found to be essential for the anti-hyperlipidemic activity of guaiane-type sesquiterpenes, including Aguerin B. nih.govcapes.gov.brresearchgate.net

Structure-Activity Relationships for Lipid-Lowering Effects (e.g., 3- and 8-positions, exo-methylene moiety)

While the provided search results discuss lipid-lowering natural products and the structure-activity relationships of various compounds in this context, specific detailed information on the structure-activity relationships of Aguerin B for lipid-lowering effects, particularly concerning the 3- and 8-positions and the exo-methylene moiety, was not explicitly found. General information on lipid-lowering agents suggests diverse mechanisms, including inhibiting cholesterol synthesis, reducing triglyceride synthesis, and increasing lipoprotein lipase (B570770) activity. medscape.comnih.gov Structure-activity relationship studies for other natural products with lipid-lowering effects have indicated that specific structural features, such as the presence of a dihydrofuran moiety or gallate groups, can influence potency. researchgate.net However, direct research correlating the specific structural elements of Aguerin B to lipid-lowering activity is not detailed in the provided snippets.

Investigation of Anti-inflammatory Potential (General to Sesquiterpene Lactones)

Sesquiterpene lactones, as a class of natural compounds, have been extensively investigated for their anti-inflammatory potential. nih.govencyclopedia.pub This activity is often attributed to their ability to modulate various pro-inflammatory pathways and molecules. nih.govencyclopedia.pub A key mechanism by which many sesquiterpene lactones exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. researchgate.netscielo.brnih.gov NF-κB is a transcription factor that plays a critical role in the expression of numerous genes involved in inflammation, immunity, and cell proliferation. researchgate.netscielo.br

Studies on various sesquiterpene lactones have demonstrated their capacity to inhibit NF-κB activation by targeting different points in the signaling cascade. For example, some lactones can prevent the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm, while others can directly interact with or alkylate subunits of NF-κB, such as the p65 subunit, preventing its translocation to the nucleus or its binding to DNA. nih.gov

Beyond NF-κB, sesquiterpene lactones can also influence other inflammatory pathways, including the MAPK and JAK-STAT pathways. nih.govmdpi.com They can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, as well as inhibit the expression of enzymes like iNOS and COX-2, which are involved in the synthesis of inflammatory mediators. nih.govscielo.br

While the provided information confirms that Aguerin B is a sesquiterpene lactone and that this class of compounds has significant anti-inflammatory activity, specific detailed research findings on Aguerin B's direct anti-inflammatory mechanisms or potency are not present in the search results. However, given its classification, it is plausible that Aguerin B shares some of these general anti-inflammatory properties observed in other sesquiterpene lactones.

Synthetic Methodologies and Analog Development of Aguerin B

Strategies for Total Synthesis of Aguerin B and Related Scaffolds

The total synthesis of sesquiterpene lactones, including guaianolides like Aguerin B, often involves intricate strategies to construct their characteristic bicyclic or tricyclic ring systems and incorporate the specific functional groups and stereochemistry. While direct reports detailing the total synthesis of Aguerin B were not prominently found in the provided search results, strategies applied to the total synthesis of related sesquiterpene lactones and complex natural products offer insights into potential approaches.

Total synthesis efforts in this class frequently involve the construction of fused ring systems, often employing cyclization reactions as key steps. For instance, the total synthesis of other complex natural products with fused ring systems has been achieved through strategies involving Lewis acid-mediated cyclizations and intramolecular radical cyclizations to build the core scaffolds wikidoc.orgnih.gov. The synthesis of tricyclic lactones has also been reported via tandem Sonogashira coupling and 6-endo-dig lactonization reactions fishersci.ca. These examples highlight the diverse chemical transformations and strategic planning required for assembling the complex architectures found in molecules like Aguerin B. The synthesis of relevant bioactive molecules frequently involves a six-membered ring undergoing a one-carbon atom ring expansion thegoodscentscompany.com.

The synthesis of sesquiterpene lactones can involve numerous total synthesis methods and approaches, as well as de novo analogue syntheses mdpi.com. The structural complexity of guaianolides necessitates sophisticated synthetic routes to control stereochemistry and regiochemistry.

Semisynthetic Approaches to Aguerin B Derivatives

Semisynthesis involves using a naturally occurring compound as a starting material to synthesize derivatives. This approach can be more efficient than total synthesis for obtaining analogs, particularly when the natural product is available in sufficient quantities. Aguerin B, being a natural product, is amenable to semisynthetic modifications.

Semisynthetic derivatives of sesquiterpene lactones have been explored to investigate structure-activity relationships and potentially improve biological properties mims.comfishersci.com. For example, semisynthetic derivatives of ludartin, a cytotoxic guaianolide, were prepared through Michael-type addition at its α-methylene-γ-lactone motif mims.com. Similarly, new derivatives have been obtained by semisynthesis from plant-isolated sesquiterpene lactones to evaluate their phytotoxicities fishersci.com. Dihydroartemisinin, a semisynthetic derivative of artemisinin, has been widely studied for its biological activities wikipedia.orglatoxan.com.

The modification of existing natural product scaffolds through semisynthesis allows for the targeted alteration of specific functional groups or regions of the molecule, providing a pathway to explore the impact of these changes on biological activity and other properties.

Design and Synthesis of Chemically Modified Analogs for Enhanced Activity or Selectivity

The design and synthesis of chemically modified analogs of Aguerin B aim to create compounds with improved potency, selectivity, or other desirable pharmacological characteristics. This process often involves understanding the structure-activity relationships (SAR) of the parent compound and its known derivatives.

Rational design of analogs can involve modifying specific parts of the Aguerin B structure, such as the lactone ring, double bonds, or hydroxyl groups, based on insights from biological testing of existing compounds. Studies on other sesquiterpene lactones have revealed that the presence and position of functional groups, as well as the stereochemistry, can significantly influence biological activity mdpi.comfishersci.com. For instance, hydroxylation and the presence of an unsaturated carbonyl group can impact phytotoxicity fishersci.com.

Synthetic strategies for analog development can employ various chemical reactions to introduce new substituents, alter existing functionalities, or modify the core scaffold. Examples from the synthesis of other compound classes demonstrate the use of diverse methodologies, including coupling reactions, cyclizations, and functional group interconversions, to generate libraries of analogs for biological evaluation researchgate.netwikimedia.orgciteab.comciteab.comnih.gov. The introduction of different substituents or bioisosteric replacements can lead to analogs with altered properties researchgate.net.

Detailed research findings on the synthesis and evaluation of Aguerin B analogs would typically involve:

Design Rationale: Explanation of why specific modifications were targeted based on hypothesized SAR or to address limitations of the parent compound.

Synthetic Route: Step-by-step description of the chemical reactions used to synthesize the analogs from Aguerin B or suitable precursors.

Characterization Data: Spectroscopic (e.g., NMR, MS) and analytical data to confirm the structure and purity of the synthesized compounds.

Biological Evaluation Data: Results from in vitro or in vivo assays demonstrating the activity and selectivity of the analogs compared to Aguerin B.

While specific detailed data tables for Aguerin B analog synthesis and evaluation were not extensively provided in the initial search, the general principles and methodologies applied to other natural product series are relevant.

Structural Modifications Affecting Specific Biological Pathways (e.g., Alkylating Centers)

Sesquiterpene lactones, including Aguerin B, often exert their biological effects through the presence of reactive functional groups that can act as alkylating agents. A key structural feature responsible for the bioactivity of many sesquiterpene lactones is the α-methylene-γ-lactone moiety mdpi.comnih.gov. This α,β-unsaturated carbonyl system can undergo Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins mdpi.comnih.gov. This alkylation can modulate the function of various proteins and interfere with cellular pathways.

Aguerin B has been shown to exhibit potent activity in certain cancer cell lines, and this activity is linked to its structure mims.com. Specifically, the presence of the α-methylene-γ-lactone ring in Aguerin B is considered a pro-apoptotic moiety wikipedia.org. The biological activity of sesquiterpenoids is mainly based on the Michael addition reaction between their alkylating center and cysteine residues, affecting protein function mdpi.com.

Structural modifications aimed at the alkylating center, such as the α-methylene-γ-lactone group, can significantly impact the biological activity of Aguerin B derivatives. Modifying or removing this group, or introducing other alkylating centers, can alter the compound's reactivity towards biological targets and consequently influence its potency and the specific biological pathways it affects. For instance, variations on the exocyclic double bond of related compounds have been synthesized and studied for their cytotoxicity wikidata.org. The existence of an exocyclic double bond facilitates Michael addition, enhancing the reaction with SH groups mdpi.com.

Research in this area would involve:

Targeted Synthesis: Designing and synthesizing Aguerin B analogs with modifications specifically at or near the α-methylene-γ-lactone group or introducing alternative alkylating functionalities.

Reactivity Studies: Investigating the reaction of these modified analogs with model biological nucleophiles (e.g., thiols).

Biological Pathway Analysis: Evaluating the effects of the modified analogs on specific cellular pathways known to be modulated by sesquiterpene lactones, such as NF-κB, PI3K, and MAPK pathways, which Aguerin B has been shown to modulate wikipedia.org. The inhibition of NF-κB is a known mechanism of action for some sesquiterpene lactones mdpi.comnih.gov.

Structure-Activity Relationship (SAR) at the Alkylating Center: Correlating the chemical modifications at the alkylating center with observed changes in biological activity and pathway modulation.

The presence of alkylating centers like the α-methylene-γ-lactone, α,β-unsaturated keto groups, or epoxy cycles, as well as functional groups like hydroxyls and halogens, can contribute to the inhibition of tumor growth by sesquiterpene lactones nih.gov. Understanding and manipulating these features through targeted synthesis is crucial for developing Aguerin B analogs with improved therapeutic potential.

Advanced Analytical Methodologies in Aguerin B Research

Chromatographic Separation Techniques for Isolation and Purification

Chromatographic methods are indispensable for isolating and purifying Aguerin B from natural sources, which often contain a diverse array of compounds. Multistep chromatographic separation procedures have been employed in the isolation of Aguerin B from plant extracts. These procedures can include techniques such as Column Chromatography (CC), Vacuum Liquid Chromatography (VLC), and Reversed-Phase Chromatography (RPC). mdpi.comresearchgate.net Gel filtration chromatography, utilizing materials like Sephadex LH-20 or Sephacryl S-200, is also a valuable technique for purifying compounds based on their size. mdpi.comasianpubs.orgnih.gov Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are additional methods utilized in the purification process to obtain Aguerin B in a highly pure form suitable for further analysis and biological testing. mdpi.comresearchgate.net Anion-exchange chromatography, while mentioned in the context of purifying other proteins from similar sources, highlights the range of ion-based separation techniques potentially applicable in the purification schemes for compounds derived from complex biological samples. asianpubs.orgnih.govmdpi.com

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Confirming the chemical structure of isolated Aguerin B is a critical step, primarily achieved through spectroscopic techniques. The structure of Aguerin B has been established through the interpretation of spectroscopic data, notably Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a comprehensive structural elucidation. These include 1H-NMR, JMOD, 1H,1H-COSY, HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. mdpi.com Mass spectrometry provides information about the molecular weight and fragmentation pattern of Aguerin B, aiding in the determination of its elemental composition and structural subunits. researchgate.netsaudijournals.comresearchgate.netnih.gov Infrared (IR) spectroscopy can also provide complementary information about the functional groups present in the molecule. researchgate.netsaudijournals.comnih.gov The combination of these spectroscopic methods allows for the unambiguous confirmation of Aguerin B's chemical structure.

Quantitative Biological Assay Techniques for In Vitro Studies

Evaluating the biological activities of Aguerin B, particularly its effects on cells, requires the use of quantitative in vitro assay techniques.

Cell viability and proliferation assays are fundamental for assessing the impact of Aguerin B on cell growth and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of viable cells. mdpi.commdpi.commdpi.comnih.govspandidos-publications.commdpi.com The Sulforhodamine B (SRB) assay is another common technique that quantifies cell protein content, providing a measure of cell mass and, indirectly, cell proliferation. mdpi.comnih.govcapes.gov.brtesisenred.net Aguerin B's antiproliferative activities have been evaluated on human gynecological cancer cell lines, including SiHa, HeLa, and MDA-MB-231 cells, using the MTT assay, demonstrating noteworthy effects on these cell lines. mdpi.com

While specific IC50 values for Aguerin B across all tested cell lines were not detailed in the provided information, the application of the MTT assay confirms its use in quantitatively assessing Aguerin B's impact on cell viability and proliferation. mdpi.com

To understand if Aguerin B induces programmed cell death, or apoptosis, specific detection methods are employed. Flow cytometry, often utilizing Annexin V and Propidium Iodide (PI) staining, is a standard technique for identifying and quantifying apoptotic cells within a population. spandidos-publications.commdpi.comcapes.gov.brmdpi.comcellmolbiol.org Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic or necrotic cells). mdpi.comcellmolbiol.orgnih.gov Caspase assays, such as colorimetric or fluorescent assays that measure the activity of key caspases (e.g., caspase-3), are also used to confirm the activation of the caspase cascade, a hallmark of apoptosis. spandidos-publications.commdpi.commdpi.comnih.gov Although the provided information does not explicitly state the use of these methods for Aguerin B, they are standard techniques for investigating the mechanisms behind observed antiproliferative effects, such as those noted for Aguerin B. mdpi.com

Investigating the molecular mechanisms underlying Aguerin B's effects often involves analyzing changes in gene and protein expression. Real-Time PCR (RT-qPCR) is a quantitative technique used to measure the mRNA levels of specific genes, providing insight into transcriptional regulation. mdpi.comspandidos-publications.comoncotarget.comoncotarget.comjcancer.orgmdpi.com Western blotting is a widely used technique for detecting and quantifying specific proteins in cell lysates, allowing researchers to assess changes in protein abundance and post-translational modifications, such as cleavage of caspase proteins during apoptosis. mdpi.comspandidos-publications.comcellmolbiol.orgoncotarget.comjcancer.orgahajournals.orgpnas.org These techniques are essential for identifying the cellular pathways and molecular targets affected by Aguerin B treatment, although specific findings related to Aguerin B's impact on gene and protein expression were not detailed in the provided search results.

Cell migration and invasion assays are used to evaluate the potential of a compound to inhibit or promote the movement and invasiveness of cells, which is particularly relevant in cancer research. The scratch assay, also known as a wound healing assay, involves creating a gap in a confluent cell monolayer and monitoring the migration of cells into the scratched area over time. mdpi.comoncotarget.comjcancer.orgnih.govbiomolther.org Transwell assays, using inserts with a porous membrane (sometimes coated with an extracellular matrix like Matrigel for invasion studies), measure the ability of cells to migrate or invade through the membrane. mdpi.comjcancer.orgnih.govbiomolther.org The scratch assay has been specifically used to evaluate the effect of Aguerin B on the tumor cell invasion of MDA-MB-231 breast cancer cells. researchgate.net This indicates that these functional assays are part of the research landscape for understanding Aguerin B's biological activities.

Computational and Theoretical Studies on Aguerin B

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking simulations are widely used computational techniques to predict the preferred orientation (binding pose) of a ligand, such as Aguerin B, to a specific protein target and to estimate the strength of the interaction (binding affinity). This method is valuable for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Studies involving Aguerin B have utilized molecular docking to investigate its interactions with various biological targets. For instance, computational experiments including docking and molecular dynamics simulations were employed to study furanocoumarins, including those with an epoxide moiety, and their interaction with the auxin-like TIR1 ubiquitin ligase. These studies revealed improved fitting and stronger interaction with the target for the investigated compounds. researchgate.net Bidental interaction at the active site and an extended hydrogen-bond lifetime were suggested to explain enhanced activity. researchgate.net

Molecular docking has also been applied to study the affinity of Aguerin B for Bcl-2, a protein involved in apoptosis. Studies have shown that Aguerin B exhibits high affinity for Bcl-2, with calculated Ki values and placement scores indicating stronger interactions compared to other related compounds. researchgate.net, nih.gov This suggests Bcl-2 as a potential target for Aguerin B, aligning with observed antiproliferative activities in certain cancer cell lines. researchgate.net, nih.gov

The process typically involves preparing the ligand and protein structures, performing the docking simulation using algorithms that explore different binding poses, and scoring these poses based on predicted interaction energies. Software like AutoDock and AutoDock Vina are commonly used for these analyses. researchgate.net, nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the various spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of a molecular system, providing insights into the flexibility of a molecule and the stability of its interactions with a target over time.

For Aguerin B, molecular dynamics simulations have been used in conjunction with docking studies to assess the stability of the formed inhibition complexes. researchgate.net These simulations can reveal whether the initial binding pose predicted by docking remains stable in a dynamic environment that mimics physiological conditions. Studies have indicated that the inhibition complexes formed by certain furanocoumarins, including those structurally related to Aguerin B and bearing an epoxide moiety, remained stable during dynamic evaluation. researchgate.net

Molecular dynamics simulations can also provide information about the dynamic behavior of the target protein upon ligand binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are maintained throughout the simulation. This dynamic perspective is crucial for understanding the long-term stability and potential efficacy of the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural and physicochemical properties of a set of compounds and their biological activity. By developing QSAR models, it is possible to predict the activity of new or untested compounds based on their molecular descriptors.

While specific detailed QSAR models solely focused on Aguerin B were not extensively highlighted in the search results, the broader application of QSAR in studying related compounds and their activities against targets like cathepsin B provides context. nih.gov, nih.gov QSAR studies often involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and correlating them with experimental activity data using statistical methods. jazanu.edu.sa

The development of robust QSAR models typically requires a dataset of structurally related compounds with known biological activities. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used in 3D QSAR to relate the 3D structure of molecules to their activity. nih.gov These models can provide insights into the structural features that are important for activity and guide the design of more potent analogs.

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry methods are powerful tools for investigating the mechanisms of chemical reactions. These approaches can help to elucidate reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how a reaction proceeds at the molecular level.

While the search results did not specifically detail the application of computational chemistry to elucidate the reaction mechanisms involving Aguerin B itself (e.g., its biosynthesis or degradation pathways), the general principles and applications of these methods are relevant. Computational studies on reaction mechanisms often employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the energies and structures of reactants, transition states, and products. aip.org, rsc.org

Techniques like the intrinsic reaction coordinate (IRC) method can be used to trace the reaction pathway connecting transition states to reactants and products. smu.edu Computational chemistry can also provide insights into the role of catalysts, solvents, and other environmental factors in influencing reaction rates and selectivities. mdpi.com Understanding the potential reaction mechanisms of Aguerin B, whether in biological systems or in synthetic routes, could be explored using these computational approaches.

Future Research Directions and Translational Perspectives for Aguerin B

Identification of Novel Molecular Targets and Binding Partners

Understanding the precise molecular targets and binding partners of Aguerin B is crucial for elucidating its mechanisms of action and identifying potential therapeutic applications. While Aguerin B has been shown to modulate pathways like NF-κB, PI3K, and MAPK, the direct proteins or enzymes it interacts with to exert these effects are not fully characterized mdpi.com. Future research should employ advanced techniques such as activity-based protein profiling (ABPP), affinity chromatography coupled with mass spectrometry, and computational docking studies to identify the specific proteins that covalently or non-covalently bind to Aguerin B eurekalert.orgnyulangone.orgdovepress.com. Given that many bioactive natural products, including other sesquiterpene lactones, exert their effects by interacting with cysteine residues on target proteins, investigations into such interactions for Aguerin B would be valuable eurekalert.org. Identifying novel targets could reveal previously unknown mechanisms of its biological activity and suggest new therapeutic avenues. Furthermore, understanding the specificity and affinity of Aguerin B binding to its targets will be essential for predicting potential off-target effects and optimizing its therapeutic index.

Investigation of Synergistic Activities with Established Therapeutic Agents

Exploring the synergistic potential of Aguerin B in combination with existing therapeutic agents is a promising research direction. Combining drugs can lead to enhanced efficacy, reduced dosages of individual compounds (potentially lowering toxicity), and overcoming drug resistance rsc.orggardp.orgresearchgate.netfrontiersin.org. Given Aguerin B's reported anti-proliferative and pro-apoptotic effects and its modulation of key signaling pathways, investigating its combination with standard chemotherapy drugs, targeted therapies, or immunotherapies in relevant disease models is warranted mdpi.com. For instance, studies could evaluate combinations of Aguerin B with agents that target the same or complementary pathways (NF-κB, PI3K, MAPK) or with drugs used in the treatment of cancers where Aguerin B has shown activity, such as pancreatic cancer mdpi.com. In vitro studies using cell viability assays (e.g., MTT, SRB) and isobolographic analysis can determine synergistic, additive, or antagonistic interactions. Promising combinations can then be further evaluated in in vivo models to assess their efficacy and potential toxicity.

Exploration of Additional Unconventional Biological Activities

Beyond its reported anti-proliferative and pro-apoptotic effects, Aguerin B may possess other unconventional biological activities that warrant exploration. Many natural products exhibit a wide range of pharmacological properties nih.gov. Future research could investigate Aguerin B's potential in areas such as anti-inflammatory effects (given its impact on NF-κB), immunomodulatory properties, or activity against other diseases beyond cancer mdpi.comoup.com. High-throughput screening assays designed to detect various biological activities could be employed. Furthermore, investigating its effects on cellular processes like autophagy, senescence, or the tumor microenvironment could reveal novel therapeutic opportunities. Studies on its potential as an antimicrobial or antiviral agent could also broaden its potential applications.

Development of Advanced Delivery Systems for Enhanced Cellular Uptake

The successful translation of Aguerin B into a therapeutic agent may necessitate the development of advanced delivery systems to improve its solubility, stability, bioavailability, and targeted delivery to specific tissues or cells, thereby enhancing cellular uptake emanresearch.orgthno.orgmdpi.comnih.govtandfonline.com. As a sesquiterpene lactone, Aguerin B may face challenges related to aqueous solubility and off-target toxicity. Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could encapsulate Aguerin B to improve its pharmacokinetic profile and reduce systemic toxicity nih.govtandfonline.com. Surface modification of these nanoparticles with targeting ligands (e.g., antibodies, peptides, or small molecules) could facilitate receptor-mediated uptake by target cells, increasing the local concentration of Aguerin B and improving therapeutic efficacy emanresearch.orgthno.orgmdpi.comtandfonline.com. Research in this area would involve formulation studies, characterization of nanoparticle properties (size, charge, drug encapsulation efficiency), and evaluation of their cellular uptake and efficacy in relevant in vitro and in vivo models.

Strategies for Scalable and Sustainable Production of Aguerin B and its Analogs

Ensuring a scalable and sustainable supply of Aguerin B is critical for its potential therapeutic development. As a natural product, its availability may be limited by the source plant's abundance, geographical location, and environmental factors rsc.orgactahort.org. Future research should focus on developing efficient and environmentally friendly methods for obtaining Aguerin B. This could involve optimizing extraction and purification processes from natural sources or exploring alternative production methods such as plant cell culture, microbial fermentation (e.g., using endophytic fungi), or synthetic biology approaches nih.govmdpi.comfrontiersin.orgmdpi.com. Additionally, developing cost-effective and efficient synthetic or semi-synthetic routes for Aguerin B and its analogs could provide a more reliable supply and allow for structural modifications to improve potency, specificity, and pharmacokinetic properties umw.edu.pl. Research into the biosynthesis of Aguerin B in its natural source could also provide insights for developing biotechnological production methods.

Q & A

Q. How can researchers leverage multi-omics data to explore Aguerin B’s mechanism of action?

- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., DAVID, MetaboAnalyst). Prioritize hub genes/proteins via network analysis (e.g., WGCNA). Validate findings with CRISPR/Cas9 knockouts or siRNA silencing. Use false discovery rate (FDR) correction to address multiple-testing bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.